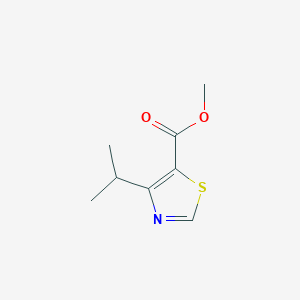

Methyl 4-isopropylthiazole-5-carboxylate

Descripción

Methyl 4-isopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with an isopropyl group at position 4 and a methyl ester at position 3. Its IUPAC name is methyl 4-(propan-2-yl)-1,3-thiazole-5-carboxylate. This compound is primarily recognized for its role as a pesticide intermediate, specifically as a precursor to imazamethabenz methyl ester, which is used in herbicidal formulations . The thiazole ring system, combined with its substituents, confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.

Propiedades

Número CAS |

81569-56-4 |

|---|---|

Fórmula molecular |

C8H11NO2S |

Peso molecular |

185.25 g/mol |

Nombre IUPAC |

methyl 4-propan-2-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)6-7(8(10)11-3)12-4-9-6/h4-5H,1-3H3 |

Clave InChI |

RALVPZQDCTYNEO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(SC=N1)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of methyl 4-isopropylthiazole-5-carboxylate can be achieved through various methods. One efficient method involves a one-pot synthesis from commercially available starting materials. This method typically uses ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives under mild reaction conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. This method is advantageous due to its simplicity and high yield compared to traditional two-step syntheses .

Análisis De Reacciones Químicas

Methyl 4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 4-isopropylthiazole-5-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of methyl 4-isopropylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to various physiological effects .

Comparación Con Compuestos Similares

Ethyl 4-Isopropylthiazole-5-Carboxylate

Structural Difference : The ethyl ester analog replaces the methyl ester group with an ethyl group.

Impact on Properties :

- Molecular Weight : The ethyl derivative has a higher molecular weight (estimated ~20–30 g/mol increase) due to the additional methylene group.

- Applications : While the methyl ester is explicitly linked to pesticidal use, the ethyl variant is primarily listed in supplier catalogs without specified applications, suggesting it may serve as a synthetic intermediate or research chemical .

Imidazolinone Derivatives

Example: Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate Structural Difference: This compound replaces the thiazole ring with an imidazolinone ring and introduces a methyl-substituted aromatic system. Impact on Properties:

- Reactivity: The imidazolinone ring introduces a lactam structure, enhancing hydrogen-bonding capacity and acidity (pKa ~4–5).

- Applications : Used as imazamethabenz methyl ester, it targets acetolactate synthase (ALS) in weeds, demonstrating broader herbicidal activity compared to the thiazole-based analog .

Phosphate-Containing Thiazole Carboxylate

Example : 4-Methyl-5-[2-(phosphonatooxy)ethyl]-1,3-thiazole-2-carboxylate

Structural Difference : A phosphonatooxyethyl group replaces the isopropyl substituent at position 3.

Impact on Properties :

Table 1: Key Comparative Properties of Methyl 4-Isopropylthiazole-5-Carboxylate and Analogs

Research Findings and Implications

- Ester Group Influence : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, which may explain the preference for methyl derivatives in pesticidal formulations requiring rapid activity .

- Polarity and Bioavailability : Phosphate-containing analogs, while less explored, offer opportunities for tunable solubility in agrochemical delivery systems .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.